![molecular formula C17H21N3O5S B6577621 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide CAS No. 1172343-89-3](/img/structure/B6577621.png)
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide
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Description
The compound “5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide” is a derivative of N-(2-methoxyphenyl)piperazine . Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of similar compounds has been achieved by conjugating chloroacetylated derivatives with trisubstituted cyclen, followed by cleavage with trifluoroacetic acid (TFA) . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C27H26N4O4S . The InChI key for this compound is OTIZXEVJWJRNLB-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been evaluated for its affinity toward serotonergic receptors and for its potential antidepressant-like activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 502.6 g/mol . Other physical and chemical properties specific to “5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide” are not available in the retrieved sources.Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-18-26(22,23)16-8-7-15(25-16)17(21)20-11-9-19(10-12-20)13-5-3-4-6-14(13)24-2/h3-8,18H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNCJQMHNJZIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide |
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